2-Ethylhexyl acrylate
Description
Structure
3D Structure
Properties
IUPAC Name |
2-ethylhexyl prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20O2/c1-4-7-8-10(5-2)9-13-11(12)6-3/h6,10H,3-5,7-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOXQRTZXKQZDDN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)COC(=O)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20O2, Array | |
| Record name | 2-ETHYLHEXYL ACRYLATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8674 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 2-ETHYLHEXYL ACRYLATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0478 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
9003-77-4 | |
| Record name | Poly(2-ethylhexyl acrylate) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=9003-77-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID9025297 | |
| Record name | 2-Ethylhexyl acrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9025297 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
2-ethylhexyl acrylate appears as a clear colorless liquid with a pleasant odor. Less dense than water and insoluble in water. Vapors heavier than air. Flash point 180 °F. Used in making of paints and plastics., Liquid, Colorless liquid with a pleasant odor; [HSDB] Pale yellow liquid with a pleasant odor; [NTP], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Clear liquid with a pleasant odor. | |
| Record name | 2-ETHYLHEXYL ACRYLATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8674 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 2-Propenoic acid, 2-ethylhexyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Ethylhexyl acrylate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/1329 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | 2-ETHYLHEXYL ACRYLATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0478 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | 2-ETHYLHEXYL ACRYLATE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/826 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Boiling Point |
417 to 424 °F at 760 mmHg (NTP, 1992), 214-218 °C, Boiling point: 130 °C @ 50 mm Hg; conversion factor: 1 ppm = 7.52 mg/cu cm, 213.5 °C, 417-424 °F | |
| Record name | 2-ETHYLHEXYL ACRYLATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8674 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 2-ETHYLHEXYL ACRYLATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1121 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | 2-ETHYLHEXYL ACRYLATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0478 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | 2-ETHYLHEXYL ACRYLATE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/826 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Flash Point |
180 °F (NTP, 1992), 180 °F (82 °C) (open cup), 86 °C (closed cup), 82 °C o.c., 180 °F | |
| Record name | 2-ETHYLHEXYL ACRYLATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8674 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 2-ETHYLHEXYL ACRYLATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1121 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | 2-ETHYLHEXYL ACRYLATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0478 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | 2-ETHYLHEXYL ACRYLATE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/826 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Solubility |
less than 1 mg/mL at 72 °F (NTP, 1992), 100 mg/l @ 25 °C, Solubility in water: none | |
| Record name | 2-ETHYLHEXYL ACRYLATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8674 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 2-ETHYLHEXYL ACRYLATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1121 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | 2-ETHYLHEXYL ACRYLATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0478 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Density |
0.885 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.880 g/cu cm at 25 °C, Relative density (water = 1): 0.89, 0.885 | |
| Record name | 2-ETHYLHEXYL ACRYLATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8674 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 2-ETHYLHEXYL ACRYLATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1121 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | 2-ETHYLHEXYL ACRYLATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0478 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | 2-ETHYLHEXYL ACRYLATE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/826 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Vapor Density |
6.35 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 6.35 (Air= 1), Relative vapor density (air = 1): 6.35, 6.35 | |
| Record name | 2-ETHYLHEXYL ACRYLATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8674 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 2-ETHYLHEXYL ACRYLATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1121 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | 2-ETHYLHEXYL ACRYLATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0478 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | 2-ETHYLHEXYL ACRYLATE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/826 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Vapor Pressure |
0.01 mmHg at 68 °F (NTP, 1992), 0.17 [mmHg], 0.178 mm Hg @ 25 °C /Extrapolated/, Vapor pressure, Pa at 20 °C: 19, 0.01 mmHg | |
| Record name | 2-ETHYLHEXYL ACRYLATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8674 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 2-Ethylhexyl acrylate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/1329 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | 2-ETHYLHEXYL ACRYLATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1121 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | 2-ETHYLHEXYL ACRYLATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0478 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | 2-ETHYLHEXYL ACRYLATE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/826 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Impurities |
ACRYLIC ACID-0.009% BY WT (MAX); 2-ETHYL 4-METHYL PENTYL ACRYLATE-0.4% BY WT (MAX); WATER-0.05% BY WT (MAX) | |
| Record name | 2-ETHYLHEXYL ACRYLATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1121 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Colorless liquid | |
CAS No. |
103-11-7, 1322-13-0, 9003-77-4 | |
| Record name | 2-ETHYLHEXYL ACRYLATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8674 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 2-Ethylhexyl acrylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=103-11-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Ethylhexyl acrylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000103117 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethylhexyl acrylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001322130 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Propenoic acid, 2-ethylhexyl ester, homopolymer | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0009003774 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-ETHYLHEXYL ACRYLATE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4803 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Propenoic acid, 2-ethylhexyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Ethylhexyl acrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9025297 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-ethylhexyl acrylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.801 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-ETHYLHEXYL ACRYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HR49R9S6XG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 2-ETHYLHEXYL ACRYLATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1121 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | 2-ETHYLHEXYL ACRYLATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0478 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | 2-ETHYLHEXYL ACRYLATE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/826 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Melting Point |
-130 °F (NTP, 1992), -90 °C, -130 °F | |
| Record name | 2-ETHYLHEXYL ACRYLATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8674 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 2-ETHYLHEXYL ACRYLATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1121 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | 2-ETHYLHEXYL ACRYLATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0478 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | 2-ETHYLHEXYL ACRYLATE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/826 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Advanced Synthetic Methodologies for 2 Ethylhexyl Acrylate and Its Polymers
Catalytic Esterification of Acrylic Acid with 2-Ethylhexanol for 2-EHA Monomer Production
The primary manufacturing route for 2-ethylhexyl acrylate (B77674) is the direct, acid-catalyzed esterification of acrylic acid with 2-ethylhexanol. nih.gov This reversible reaction requires a catalyst to achieve commercially viable reaction rates and high conversion.
Homogeneous acid catalysts are traditionally used for the production of 2-EHA. researchgate.netresearchgate.net The mechanism follows the classic Fischer-Speier esterification pathway. The process begins with the protonation of the carbonyl oxygen of acrylic acid by the acid catalyst, which increases the electrophilicity of the carbonyl carbon. The nucleophilic oxygen of 2-ethylhexanol then attacks this carbon, leading to a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the ester, 2-ethylhexyl acrylate, and regenerate the acid catalyst.
Optimization of this process is crucial for maximizing yield and minimizing side reactions. Key parameters include:
Molar Ratio of Reactants: Utilizing an excess of one reactant, typically the alcohol (2-ethylhexanol), can shift the reaction equilibrium to favor the formation of the ester product. core.ac.uk
Temperature: Higher temperatures increase the reaction rate. However, they can also promote undesirable side reactions, such as the polymerization of acrylic acid or the product ester.
Catalyst Concentration: Increasing the catalyst concentration enhances the reaction rate, but can also lead to increased corrosion and more complex purification steps. researchgate.net
Water Removal: As water is a byproduct, its continuous removal from the reaction mixture is a critical strategy to drive the equilibrium towards the product side, significantly increasing the conversion. This is often achieved by azeotropic distillation using a solvent like toluene (B28343). wikipedia.org
Polymerization Inhibitors: To prevent the premature polymerization of the acrylate monomer during synthesis, inhibitors such as hydroquinone (B1673460) are added. wikipedia.org
Detailed research has identified optimized conditions for high-yield synthesis. For instance, using zinc perchlorate (B79767) as a catalyst at 170°C with specific inhibitor concentrations can result in a 99% yield of 2-EHA within 4 hours. researchgate.net
| Parameter | Condition | Outcome | Source |
| Catalyst | Sulfated Ferum Promoted Zirconia (1.5 wt%) | 77.22% Conversion | core.ac.uk |
| Molar Ratio (AA:2EH) | 1:3 | 77.22% Conversion | core.ac.uk |
| Temperature | 90°C | 77.22% Conversion | core.ac.uk |
| Reaction Time | 8 hours | 77.22% Conversion | core.ac.uk |
| Catalyst | Zinc Perchlorate (0.1 mol%) | 99% Yield | researchgate.net |
| Temperature | 170°C | 99% Yield | researchgate.net |
| Reaction Time | 4 hours | 99% Yield | researchgate.net |
To overcome the drawbacks associated with homogeneous catalysts like sulfuric acid, such as corrosion, difficult separation, and the generation of acidic waste, solid acid catalysts have been extensively investigated. researchgate.netcore.ac.ukacs.orgacs.org These heterogeneous catalysts offer significant advantages, including easier product separation, catalyst recyclability, and reduced environmental impact. core.ac.uk
Commonly studied solid acid catalysts for 2-EHA production include:
Sulfonic Acid Ion-Exchange Resins: Polystyrene-based resins with sulfonic acid functional groups, such as those in the Amberlyst™ series, have proven to be effective. researchgate.netscribd.com Their catalytic activity is influenced by properties like ion exchange capacity and the degree of cross-linking, which affects the accessibility of reactant molecules to the catalytic sites. scribd.comepa.gov Studies have shown that resins like Amberlyst 70 exhibit superior performance in the esterification of acrylic acid with 2-ethylhexan-1-ol. scribd.com
Sulfated Zirconia: These superacid catalysts also demonstrate high activity in esterification reactions. The introduction of promoters, such as iron, can enhance their stability and resistance to deactivation. core.ac.uk
| Catalyst Type | Specific Catalyst | Key Finding | Source |
| Ion-Exchange Resin | DIAION PK208 | Out-performed other resins due to high ion exchange capacity and low cross-linkage. | epa.gov |
| Ion-Exchange Resin | Amberlyst 70 | Found to be a superior catalyst among a group of commercial polystyrene sulfonic acid resins. | scribd.com |
| Sulfated Metal Oxide | Sulfated Ferum Promoted Zirconia | Effective heterogeneous catalyst, avoiding issues of toxicity and corrosion associated with H₂SO₄. | core.ac.uk |
Reactive distillation represents a significant process intensification technology for 2-EHA synthesis. researchgate.netuq.edu.auacs.org This technique combines chemical reaction and distillation in a single unit. For the esterification of acrylic acid, the reactants are fed into a distillation column that contains a solid acid catalyst, often a structured packing like Amberlyst 70. researchgate.netacs.orguq.edu.au
The key advantages of this process are:
Enhanced Conversion: The continuous removal of the water byproduct from the reaction zone via distillation shifts the equilibrium strongly in favor of 2-EHA formation, allowing for very high, and in some simulations, complete conversion of the limiting reactant (acrylic acid). researchgate.netacs.org
Energy Efficiency: Integrating reaction and separation can lead to significant energy savings compared to conventional processes that use a reactor followed by a separate distillation train.
A typical reactive distillation setup for 2-EHA production involves feeding 2-ethylhexanol at the top of the catalytic bed and vaporized acrylic acid below it. acs.org The heavier product, 2-EHA, is collected from the bottom of the column, while the water-rich vapor phase is removed from the top, condensed, and separated. acs.orguq.edu.au
Polymerization Techniques for Poly(this compound) (P2EHA) and Copolymers
Poly(this compound) (P2EHA) and its copolymers are synthesized through various polymerization methods. The long, branched alkyl side-chain of the 2-EHA monomer imparts unique properties to the resulting polymer, such as a low glass transition temperature (Tg ≈ -65°C) and good film-forming capabilities. gantrade.comias.ac.in
Free radical polymerization is a common and versatile method for polymerizing 2-EHA. wikipedia.orggantrade.com The process is typically initiated by thermal or photochemical decomposition of an initiator molecule to generate free radicals. The polymerization proceeds through the characteristic steps of initiation, propagation (where monomer units add sequentially to the growing radical chain), and termination. This technique can produce high molecular weight P2EHA, often exceeding 200,000 g/mol . wikipedia.orggantrade.com A significant aspect of the free-radical polymerization of acrylates, including 2-EHA, is the occurrence of chain transfer to polymer, which involves hydrogen abstraction from the polymer backbone and results in branched polymer structures. acs.org
Bulk polymerization is carried out using only the monomer (2-EHA) and a soluble initiator, without any solvent. This method offers the advantage of producing a very pure polymer. However, controlling the reaction can be challenging due to the high viscosity of the polymerizing medium.
Key characteristics and challenges of bulk FRP of 2-EHA include:
Autoacceleration (Gel Effect): As the polymerization progresses, the viscosity of the system increases dramatically. This hinders the diffusion of large polymer radicals, reducing the rate of termination reactions. The propagation rate, however, is less affected as small monomer molecules can still diffuse to the active sites. This imbalance leads to a rapid increase in the polymerization rate and molecular weight, a phenomenon known as the gel effect or Trommsdorff–Norrish effect.
Heat Dissipation: The exothermic nature of polymerization can lead to a rapid temperature increase in the viscous medium, which is difficult to control and can affect the polymer properties.
Molecular Weight Distribution: Bulk polymerization of 2-EHA can lead to polymers with a broad molecular weight distribution or high polydispersity index (PDI). ias.ac.in This is partly attributed to chain transfer reactions to the monomer. ias.ac.in
| Polymerization System | Catalyst/Initiator | Key Observation | Source |
| Bulk ATRP | CuCl/PMDETA | Enhanced rate of polymerization compared to CuCl/bpy system. | ias.ac.in |
| Bulk FRP | Benzoyl Peroxide (BPO) | Resulted in very broad Polydispersity Index (PDI) due to chain transfer to monomer. | ias.ac.in |
| Bulk Copolymerization Modeling | N/A (PREDICI® Software) | Diffusion-controlled effects (auto-acceleration) are of great importance for reliable modeling results in FRP. | mdpi.com |
Controlled/Living Radical Polymerization (CRP) of 2-EHA
Controlled/Living Radical Polymerization (CRP), also known as Reversible-Deactivation Radical Polymerization (RDRP), offers precise control over polymer molecular weight, dispersity, and architecture. youtube.comyoutube.com This is achieved by establishing a dynamic equilibrium between a small number of active, propagating radicals and a majority of dormant species, which minimizes irreversible termination reactions. youtube.comnih.gov Key CRP techniques applicable to 2-EHA include ATRP, RATRP, and RAFT.
Atom Transfer Radical Polymerization (ATRP) is a versatile CRP method that employs a transition metal complex (commonly copper-based) as a catalyst to reversibly activate and deactivate propagating chains through a halogen atom transfer process. nih.govcmu.eduyoutube.com This technique is effective for a wide range of monomers, including acrylates like 2-EHA, allowing for the synthesis of polymers with predetermined molecular weights and low polydispersity indices (PDI). cmu.eduyoutube.com
ATRP has been successfully used for the homopolymerization of 2-EHA and its copolymerization with other monomers. researchgate.netias.ac.in For instance, the copolymerization of 2-EHA and styrene (B11656) using a copper bromide (CuBr) catalyst with N,N,N′,N″,N″-pentamethyldiethylenetriamine (PMDETA) as a ligand has been reported to be a controlled process, as indicated by linear kinetic plots and a linear increase in molecular weight with conversion. researchgate.net
The choice of catalyst system and reaction conditions is crucial for achieving good control. A comparative study showed that for the ATRP of 2-EHA, a CuBr/PMDETA catalyst system with acetone (B3395972) as an additive and 1-phenylethyl bromide (PEBr) as an initiator resulted in a well-controlled but slow polymerization. ias.ac.in Replacing the catalyst with a CuCl/PMDETA system, also with acetone as an additive, yielded good control over molecular weight and a narrow molecular weight distribution. ias.ac.in In contrast, conventional free radical polymerization (FRP) of 2-EHA results in very fast reactions but produces polymers with very broad PDI due to excessive chain termination and chain transfer to the monomer. ias.ac.in
Table 1: Comparison of Polymerization Methods for 2-EHA
| Polymerization Method | Catalyst/Initiator System | Control over MW/PDI | Key Findings |
|---|---|---|---|
| ATRP | CuBr/PMDETA + PEBr + Acetone | Good control, narrow PDI | Followed a controlled but slow polymerization pathway. ias.ac.in |
| ATRP | CuCl/PMDETA + Acetone | Good control, narrow PDI | Showed good control over molecular weight and distribution. ias.ac.in |
| RATRP | BPO / CuBr₂/PMDETA | Poor control, broad PDI | Rate was much slower; side reactions were assumed to occur. ias.ac.in |
| FRP | Benzoyl Peroxide (BPO) | Uncontrolled, very broad PDI | Very fast reaction; high conversion achieved quickly. ias.ac.in |
Reverse Atom Transfer Radical Polymerization (RATRP) is a variation of ATRP where the process is initiated by a conventional radical initiator (like an azo compound or peroxide) in the presence of the transition metal catalyst in its higher oxidation state (e.g., CuBr₂/Ligand). nih.govcmu.edu The radicals generated from the initiator abstract a halogen atom from the deactivated catalyst complex, forming the lower oxidation state activator and an alkyl halide species, which then enters the standard ATRP equilibrium. nih.gov This method is advantageous as the higher-oxidation-state metal complexes are often more stable and less sensitive to air. nih.gov
The application of RATRP to synthesize poly(this compound) (P2EHA) has been investigated. ias.ac.in In a study using benzoyl peroxide (BPO) as the thermal initiator and a CuBr₂/PMDETA complex as the catalyst, the rate of RATRP for 2-EHA was found to be significantly slower than both ATRP and conventional FRP. ias.ac.in The resulting polymers exhibited poor control over molecular weight and a broad polydispersity index. ias.ac.in This lack of control was attributed to potential side reactions, possibly triggered by the abstraction of tertiary protons from the pendant ethylhexyl group by excess free radicals in the system. ias.ac.in
Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization is another powerful CRP technique that provides excellent control over polymer synthesis. wikipedia.orgresearchgate.net The control is achieved through a degenerative chain transfer process mediated by a thiocarbonylthio compound, known as a RAFT agent or chain transfer agent (CTA). youtube.comwikipedia.org Propagating radicals reversibly add to the RAFT agent, forming an intermediate radical, which then fragments to release a new radical that can continue propagation. This process ensures that all polymer chains have an opportunity to grow, leading to polymers with low PDI (typically 1.03–1.25) and predictable molecular weights. scispace.com
RAFT polymerization is highly versatile and can be applied to a wide variety of monomers, including styrenes, acrylates, and methacrylates. scispace.com The mechanism involves a series of steps:
Initiation: A standard radical initiator generates propagating chains.
Pre-equilibrium: A propagating chain reacts with the RAFT agent.
Main Equilibrium: The dormant polymer chains attached to the RAFT agent reversibly fragment, allowing for the sequential insertion of monomer units and equal growth probability among all chains. youtube.com
This technique allows for the synthesis of complex polymer architectures like block copolymers. wikipedia.orgscispace.com By synthesizing a polymer block (a "macro-CTA") and then introducing a second monomer, a block copolymer can be formed. scispace.com The RAFT process is thermodynamically driven, and under certain conditions, such as heating in the absence of an initiator, RAFT-synthesized polymers can undergo depolymerization, reaching a thermodynamic equilibrium. rsc.org
Controlled Polymerization in Non-Polar Media: Polymerization-Induced Self-Assembly (PISA)
Polymerization-Induced Self-Assembly (PISA) is a powerful and versatile method for the efficient synthesis of block copolymer nanoparticles with controlled morphologies directly in a liquid medium. mdpi.comnih.gov When conducted in non-polar media, such as alkanes, the process typically begins with a soluble polymer block, known as a macro-chain transfer agent (macro-CTA), which is then chain-extended with a second monomer. nih.govwhiterose.ac.uk As the second block grows, it becomes insoluble in the non-polar solvent, triggering in-situ self-assembly into nanoparticles like spheres, worms, or vesicles. mdpi.comwhiterose.ac.uk
In these systems, poly(this compound) (PEHA) is well-suited to act as the soluble stabilizer block (the macro-CTA) due to its solubility in non-polar solvents. whiterose.ac.uk Research by Charleux and co-workers demonstrated an all-acrylic RAFT (Reversible Addition-Fragmentation chain-Transfer) PISA formulation in a non-polar solvent. whiterose.ac.uk They utilized a PEHA-based macro-CTA for the dispersion polymerization of methyl acrylate (MA) in iso-dodecane. whiterose.ac.uk However, a limitation noted in this particular system was that only spherical nanoparticles could be obtained. whiterose.ac.ukwhiterose.ac.uk
| Parameter | Description | Reference |
|---|---|---|
| Polymerization Method | RAFT Dispersion Polymerization | whiterose.ac.uk |
| Solvent | iso-dodecane (non-polar) | whiterose.ac.uk |
| Soluble Block (Macro-CTA) | Poly(this compound) (PEHA) | whiterose.ac.ukwhiterose.ac.uk |
| Insoluble Block Monomer | Methyl Acrylate (MA) | whiterose.ac.uk |
| Resulting Nanoparticle Morphology | Spheres | whiterose.ac.ukwhiterose.ac.uk |
Graft Copolymerization Techniques Involving 2-EHA
Graft copolymers are branched polymers where side chains are structurally distinct from the main polymer backbone. youtube.com These materials are synthesized using several main strategies: "grafting from," where side chains are grown from initiation sites on the backbone; "grafting to," where pre-synthesized side chains are attached to the backbone; and "grafting through," which involves the polymerization of macromonomers. youtube.com For 2-EHA, the "grafting from" approach has been effectively utilized to modify the properties of existing polymers.
One significant application is the modification of poly(vinyl chloride) (PVC). Labile chlorines, which are structural defects in commercial PVC, can serve as initiation sites for Atom Transfer Radical Polymerization (ATRP). itu.edu.tr In a study, 2-EHA was successfully grafted from a PVC backbone using a copper-mediated ATRP system in 1,2-dichlorobenzene (B45396) at 90°C. itu.edu.tr This process yielded a graft copolymer (PVC-g-PEHA) with a high grafting yield of 51.2% in 7.5 hours, offering an effective method for preparing self-plasticized PVC. itu.edu.tr
Another example involves the modification of natural rubber (NR). A graft copolymer of NR with 2-EHA and methacrylic acid (MAA) was synthesized via emulsion polymerization. researchgate.net This method used a tetraethylenepentamine (B85490) and cumene (B47948) hydroperoxide redox initiator system to graft the acrylate monomers onto the NR backbone, successfully modifying the rubber's properties. researchgate.net
| Parameter | Example 1: Modification of PVC | Example 2: Modification of Natural Rubber |
|---|---|---|
| Backbone Polymer | Poly(vinyl chloride) (PVC) | Natural Rubber (NR) |
| Grafted Monomer(s) | This compound (2-EHA) | This compound (2-EHA) and Methacrylic acid (MAA) |
| Polymerization Method | Atom Transfer Radical Polymerization (ATRP) | Emulsion Polymerization |
| Initiation Strategy | Initiation from labile chlorines on PVC backbone | Redox initiator system (cumene hydroperoxide/tetraethylenepentamine) |
| Key Finding | Achieved a high grafting yield (51.2%) to create self-plasticized PVC. itu.edu.tr | Successful grafting confirmed by FTIR, with polymer chains wrapping NR particles. researchgate.net |
All-Dry Synthesis Methods: Initiated Chemical Vapor Deposition (iCVD) for Nanocoatings
Initiated Chemical Vapor Deposition (iCVD) is a solvent-free technique for depositing thin, functional polymer films onto a variety of substrates. researchgate.netresearchwithrowan.com The process involves introducing monomer and initiator vapors into a vacuum chamber. The initiator is thermally decomposed into free radicals by a heated filament, which then initiates polymerization of the monomer adsorbed on a cooled substrate below. researchgate.netresearchwithnj.com This all-dry method allows for the creation of highly conformal, uniform, and pinhole-free nanocoatings without the use of solvents. researchgate.netfrontiersin.org
The iCVD process has been successfully used to deposit Poly(this compound) (PEHA) thin films. researchgate.net In these depositions, tert-butyl peroxide is often used as the initiator. researchgate.net The deposition rate is influenced by several key parameters, including filament temperature, substrate temperature, and precursor flow rates, with the kinetics being adsorption-limited. researchgate.net For instance, using tert-butyl peroxide as the initiator at a filament temperature of 280°C, a deposition rate of 155 nm/min was achieved. researchgate.net Research into scaling up the process in a large-scale batch reactor has demonstrated even higher deposition rates of 315 nm/min. researchgate.net
The resulting PEHA films are smooth, uniform, and optically transparent. researchgate.net Notably, a PEHA film deposited by iCVD can improve the optical transmittance of glass by acting as an anti-reflection coating, attributed to its suitable refractive index of 1.45. researchgate.net
| Parameter | Value / Description | Reference |
|---|---|---|
| Deposition Method | Initiated Chemical Vapor Deposition (iCVD) | researchgate.net |
| Monomer | This compound (2-EHA) | researchgate.net |
| Initiator | tert-butyl peroxide | researchgate.net |
| Filament Temperature | 280 °C | researchgate.net |
| Deposition Rate | 155 nm/min (lab scale); up to 315 nm/min (large scale) | researchgate.netresearchgate.net |
| Kinetics | Adsorption-limited | researchgate.net |
| Film Properties | Smooth, uniform, optically transparent | researchgate.net |
| Refractive Index | 1.45 | researchgate.net |
Structure Property Relationships in Poly 2 Ethylhexyl Acrylate and Its Copolymers
Influence of Monomer Composition on Polymer Characteristics
The incorporation of 2-EHA into copolymer structures has a profound impact on their thermal, mechanical, and surface properties. The concentration of 2-EHA units along the polymer chain is a critical factor in tailoring the final characteristics of the material.
This effect is clearly observed in copolymers of 2-EHA with "hard" monomers, which have higher Tg values. For instance, in copolymers with styrene (B11656) (Tg of polystyrene is ~100°C), increasing the 2-EHA content systematically lowers the copolymer's Tg nih.gov. A study on styrene/2-ethylhexyl acrylate (B77674) copolymers synthesized via atom transfer radical copolymerization demonstrated this trend, with the Tg of the copolymer increasing as the styrene content increases nih.gov.
Similarly, in water-based acrylic pressure-sensitive adhesives (PSAs) composed of 2-EHA, n-butyl acrylate (n-BA), and acrylic acid (AA), an increase in the 2-EHA/n-BA ratio resulted in a lower Tg of the final polymer mdpi.com. This is expected, as the Tg of P2EHA is lower than that of poly(n-butyl acrylate) (-54°C) arkema.commdpi.com.
The following table illustrates the effect of 2-EHA content on the glass transition temperature of its copolymers with styrene.
| Styrene Content (mol%) | 2-EHA Content (mol%) | Glass Transition Temperature (Tg) (°C) |
|---|---|---|
| 27 | 73 | -24 |
| 45 | 55 | -10 |
| 69 | 31 | 19 |
This table presents data on p(S/EHA) copolymers, showing that as the mole percentage of the high-Tg monomer (styrene) increases, the glass transition temperature of the resulting copolymer also increases nih.gov.
The incorporation of 2-EHA significantly influences the mechanical and adhesive properties of copolymers, particularly in the context of pressure-sensitive adhesives (PSAs). The long, branched alkyl side chain of 2-EHA imparts softness, flexibility, and tackiness to the polymer gantrade.com.
In a study of waterborne acrylic PSAs, an increase in the 2-EHA content from 4% to 12% in a formulation with butyl acrylate (BA), 2-hydroxyethyl acrylate (2-HEA), and acrylic acid (AA) led to an increase in both peel strength and shear strength usm.my. However, the loop tack was observed to decrease with increasing 2-EHA content gantrade.comusm.my. The increase in shear strength is attributed to the entanglement of the C8 side chains of 2-EHA, which enhances the cohesive strength of the adhesive gantrade.com.
Conversely, in a separate study on water-based acrylic adhesives with a variable ratio of 2-EHA and n-butyl acrylate (n-BA), it was found that increasing the 2-EHA content led to a decrease in loop tack and peel resistance mdpi.com. This was attributed to an increase in the gel content with a higher 2-EHA ratio, which in turn enhanced the cohesive strength at the expense of adhesive properties mdpi.com. These contrasting findings highlight the complex interplay between monomer composition, polymer architecture, and the final adhesive performance, which can also be influenced by the specific formulation and testing conditions.
The following table summarizes the effect of 2-EHA content on the adhesive properties of an acrylic emulsion PSA.
| 2-EHA Content (%) | Peel Strength (N/25mm) | Shear Strength (hours) | Loop Tack (N) |
|---|---|---|---|
| 4 | 10.5 | 20 | 8.0 |
| 8 | 11.5 | 28 | 7.5 |
| 12 | 12.5 | 35 | 7.0 |
This table illustrates the trend of increasing peel and shear strength, alongside a decrease in loop tack, with higher concentrations of 2-EHA in a PSA formulation usm.my.
Copolymers containing 2-EHA exhibit good water resistance, which contributes to their durability and performance in outdoor applications gantrade.com. It has been noted that 2-EHA copolymers are hydrophobic and show a reduced tendency for dirt pick-up in exterior coatings gantrade.com. The low water solubility of the 2-EHA monomer itself is a contributing factor to the hydrophobic nature of the resulting polymers mdpi.com.
The surface properties of copolymers can be quantitatively assessed by measuring the contact angle of water on the polymer surface. A higher contact angle indicates greater hydrophobicity. In a study of poly(2-ethylhexyl acrylate-co-acrylic acid), it was found that the adhesive properties were influenced by the surface energy, which is related to the hydrophobicity imparted by the 2-EHA units and the polarity of the acrylic acid units kpi.ua.
Molecular Architecture and its Impact on Polymer Performance
Polyacrylates synthesized via free-radical polymerization (FRP) are known to exhibit branching due to chain transfer to polymer reactions ias.ac.inmanchester.ac.uk. In the case of P2EHA, branching can occur through hydrogen abstraction from the polymer backbone ias.ac.inmanchester.ac.uk. The level of branching can significantly impact the polymer's rheological and mechanical properties.
The characterization and quantification of branching in P2EHA can be achieved using advanced analytical techniques, most notably melt-state 13C Nuclear Magnetic Resonance (NMR) spectroscopy researchgate.net. This method allows for the determination of the degree of branching, even at low levels, in both soluble and insoluble polymers researchgate.net.
The degree of branching in P2EHA can be controlled to some extent by the choice of polymerization technique and the use of chain transfer agents (CTAs). For instance, P2EHA prepared by conventional FRP tends to be highly branched ias.ac.in. In contrast, controlled radical polymerization techniques like Atom Transfer Radical Polymerization (ATRP) can offer better control over the polymer architecture, potentially leading to less branching ias.ac.in. The use of a CTA during polymerization can also reduce the degree of branching acs.org. A study on the radical polymerization of this compound showed that the branching levels ranged from 3 to 8 mol %, increasing with conversion and decreasing with the initial monomer concentration manchester.ac.uk.
Block copolymers containing 2-EHA segments can be designed to exhibit a unique combination of properties derived from the distinct characteristics of each block. The synthesis of such materials is often achieved through controlled radical polymerization techniques like ATRP, which allow for the sequential addition of different monomers to create well-defined block structures semanticscholar.org.
For example, the synthesis of AB (diblock) and ABA (triblock) copolymers of this compound (the "soft" block) and methyl methacrylate (B99206) (MMA, the "hard" block) has been reported semanticscholar.org. Differential scanning calorimetry (DSC) analysis of these block copolymers revealed two distinct glass transition temperatures, corresponding to the P2EHA and PMMA domains. This indicates the formation of a nanophase-separated morphology, where the incompatible blocks self-assemble into distinct regions semanticscholar.org.
This phase separation is crucial for the material's properties. The soft, low-Tg P2EHA domains provide flexibility and elasticity, while the hard, high-Tg PMMA domains can act as physical crosslinks at temperatures below the Tg of PMMA, contributing to the material's strength and dimensional stability. The mechanical properties of these block copolymers can be tailored by adjusting the relative lengths of the P2EHA and PMMA blocks semanticscholar.org. For instance, ABA triblock copolymers, in particular, can exhibit thermoplastic elastomeric behavior.
Interpenetrating Polymer Networks (IPNs) Incorporating P2EHA
Interpenetrating Polymer Networks (IPNs) are a class of materials where two or more distinct polymer networks are at least partially interlaced on a molecular scale without being covalently bonded to each other. These networks are synthesized in such a way that they cannot be separated without breaking chemical bonds. IPNs can be formed sequentially, where a second network is polymerized within a pre-existing first network, or simultaneously, where the constituent monomers are polymerized and cross-linked at the same time.
Novel acrylic IPNs have been synthesized using Poly(this compound) (P2EHA) and Poly(Butyl Acrylate) (PBuA). researchgate.net These systems are created via the photopolymerization (UV-curing) of the respective monomers in the presence of a difunctional crosslinking agent and a photo-initiator. researchgate.net The physical properties of the resulting IPNs, such as thermal stability and mechanical behavior, are significantly influenced by the relative quantities of each monomer and the density of the crosslinking within the networks. researchgate.netiupac.org Research indicates that increasing the amount of crosslinker helps to prevent the formation of unreacted oligomers within the final IPN structure. researchgate.net
The combination of a glassy polymer network with an elastomeric one, a common strategy in IPN synthesis, can lead to a significant enhancement of mechanical and thermal properties compared to the individual constituent networks. iupac.org For instance, a maximum in tensile strength is often observed at an intermediate concentration of the two networks, a phenomenon attributed to the effects of interpenetration leading to an apparently higher crosslink density. iupac.org
Thermal Degradation Mechanisms of P2EHA and 2-EHA Copolymers
The thermal degradation behavior of polymers is a critical factor that determines their practical application limits, including upper-use temperatures and dimensional stability. researchgate.net The degradation of polyacrylates can proceed through various reaction pathways. In the presence of oxygen, degradation is often faster and can involve the formation of peroxides, radical reactions, depolymerization, and the formation of alcohols and carbon dioxide. mdpi.com In an inert atmosphere (in the absence of oxygen), polyacrylates like P2EHA tend to degrade through rearrangements that lead to decarboxylation and the formation of their constituent monomers and corresponding alcohols. mdpi.com
Two-Step Thermal Degradation Pathways
Thermogravimetric analysis (TGA) of linear Poly(this compound) under an inert atmosphere has revealed a two-step degradation mechanism. mdpi.com The derivative thermogram (DTG), which shows the rate of mass loss as a function of temperature, indicates the presence of two shoulders. mdpi.com The first degradation stage appears in the temperature range of 150°C to 370°C, with a second stage occurring between 400°C and 450°C. mdpi.com This two-stage degradation corresponds to two distinct mechanisms of polymer depolymerization: one initiated randomly at the ends of the polymer molecule and another initiated randomly within the polymer chain. mdpi.com It is noted, however, that the second, higher-temperature shoulder may disappear at increased heating rates. mdpi.com In contrast, the thermal degradation of cross-linked P2EHA has been observed to occur in a single step between 320°C and 420°C (593 K and 693 K), which corresponds to the decomposition of the carbon skeleton. mdpi.com
Activation Energy Analysis of P2EHA Degradation
The activation energy (Eα) of thermal degradation provides insight into the kinetics of the process. Model-free isoconversion methods are considered reliable approaches for calculating the activation energies of thermally activated reactions from TGA data. researchgate.net For P2EHA, the activation energy has been determined using several integral isoconversion methods, including Flynn-Wall-Ozawa (FWO), Tang, and Kissinger-Akahira-Sunose (KAS). nih.govnih.gov
The activation energy for P2EHA is not constant but varies with the degree of conversion (α), which is indicative of a complex, multi-step degradation mechanism. researchgate.netnih.govnih.gov The calculated values show a consistent trend across the different models, with the activation energy increasing as the degradation process progresses. nih.govnih.gov
The table below summarizes the activation energy values for the thermal degradation of P2EHA at different conversion rates as determined by three different models.
| Conversion (α) | Activation Energy (Eα) - Tang & FWO Models (kJ/mol) | Activation Energy (Eα) - KAS Model (kJ/mol) |
|---|---|---|
| 0.1 | 80 | 80 |
| 0.9 | 170 | 220 |
This table presents the range of activation energies for Poly(this compound) degradation. Data sourced from studies utilizing Flynn-Wall-Ozawa (FWO), Tang, and Kissinger-Akahira-Sunose (KAS) isoconversion methods. researchgate.netnih.govnih.gov
The coefficient of determination (R²) for these models was generally found to be higher than 0.97, indicating a strong correlation. researchgate.netnih.govnih.gov
Influence of Liquid Crystals on Thermal Stability of P2EHA
The thermal stability of P2EHA can be altered by blending it with other materials, such as liquid crystals (LCs). The thermal degradation behavior of P2EHA blended with the eutectic nematic liquid crystal mixture E7 has been investigated using TGA. mdpi.com The pure E7 liquid crystal is thermally stable up to 180°C at a heating rate of 5°C/min, with total degradation occurring at around 300°C. mdpi.comnih.gov
The effect of the LC on the P2EHA matrix depends on the concentration of the LC. mdpi.com
High LC Concentrations: For P2EHA/E7 blends with high concentrations of E7, the TGA results show a thermal behavior similar to that of pure E7. A single degradation temperature is observed, which corresponds to the degradation of the liquid crystal. mdpi.com
Low LC Concentrations: In blends with lower E7 content, two distinct degradation temperatures are observed. One corresponds to the degradation of the P2EHA polymer, and the other corresponds to the degradation of the liquid crystal. mdpi.com
For polymer-rich mixtures, only a slight variation in the degradation temperatures of both the E7 and the polymer was observed. mdpi.com
Advanced Analytical Methodologies for 2 Ethylhexyl Acrylate and Its Polymeric Systems
Chromatographic Techniques for 2-EHA and Polymer Characterization
Chromatography is a cornerstone of polymer and monomer analysis, enabling the physical separation of components within a mixture. This separation allows for the identification and quantification of individual substances, from the 2-EHA monomer itself to various additives and polymer chains of different sizes.
Gas Chromatography with Flame Ionization Detection (GC-FID) is a robust and widely used technique for the analysis of volatile and semi-volatile organic compounds, making it ideal for determining the purity of the 2-EHA monomer and quantifying residual monomer in polymer products. researchgate.netnist.gov In this method, the sample is vaporized and carried by an inert gas through a chromatographic column, which separates components based on their boiling points and interactions with the column's stationary phase. researchgate.net As each component elutes from the column, it is burned in a hydrogen-air flame. massbank.eu The combustion of organic compounds produces ions, generating an electrical current that is proportional to the amount of analyte present. nist.govmassbank.eu
This technique is highly sensitive for organic hydrocarbons and offers a wide dynamic range. massbank.eu It has been successfully applied to determine the concentration of 2-EHA in various samples, including workplace air and polymer emulsions. nih.govosha.gov For instance, a validated method for analyzing 2-EHA in air involves adsorbing the vapor onto activated charcoal, desorbing with a solvent, and analyzing the resulting solution by GC-FID. nih.gov Similarly, headspace GC-FID is used to measure residual 2-EHA monomer in polymer latexes, with detection limits as low as 5 ppm (mg/kg). nih.gov
Table 1: Typical GC-FID Parameters for 2-Ethylhexyl Acrylate (B77674) Analysis
| Parameter | Setting | Reference |
|---|---|---|
| Column | 30-m x 0.32-mm i.d. SB-1 capillary | researchgate.net |
| Injector Temperature | 250 °C | ias.ac.in |
| Detector Temperature | 275 °C | ias.ac.in |
| Carrier Gas | Nitrogen / Hydrogen | researchgate.netias.ac.in |
| Carrier Gas Flow Rate | 4.8 mL/min | ias.ac.in |
| Detector Gases | H₂, Synthetic Air, N₂ | ias.ac.in |
| Injection Volume | 1-2 µL | ias.ac.in |
For more demanding applications requiring higher sensitivity and specificity, Gas Chromatography is coupled with Mass Spectrometry (GC-MS). This hyphenated technique combines the powerful separation capabilities of GC with the definitive identification power of MS. researchgate.net After components are separated by the GC column, they enter the mass spectrometer, which bombards them with electrons, causing them to fragment in a reproducible manner. The resulting mass spectrum is a unique "fingerprint" of the molecule, allowing for unambiguous identification. semi.ac.cn
GC-MS is invaluable for trace analysis of 2-EHA in complex matrices such as food contact materials, where migration from packaging is a concern. nih.govchromatographyonline.com Methods have been developed for the simultaneous detection of multiple acrylate compounds, including 2-EHA, at levels in the microgram per kilogram (µg/kg) range. nih.govchromatographyonline.com Furthermore, GC-MS is a critical tool for identifying metabolites of compounds structurally related to 2-EHA. For example, studies on di(2-ethylhexyl) phthalate (B1215562) (DEHP) use GC-MS to separate and identify various oxidative metabolites in biological samples, providing insight into metabolic pathways. semi.ac.cnchemicalbook.com This methodology is directly applicable to the study of 2-EHA metabolism.
Pyrolysis-GC/MS is a powerful variant for polymer analysis. The polymer is thermally decomposed (pyrolyzed) under controlled conditions, and the resulting fragments are analyzed. nist.gov This technique provides information on the polymer's composition and structure. For acrylic resins, it can identify the constituent monomers, such as 2-EHA. acs.org
Table 2: Applications of GC-MS in the Analysis of 2-EHA and Related Systems
| Application | Matrix | Technique | Key Findings | Reference(s) |
|---|---|---|---|---|
| Migrant Screening | Food Cans | GC-MS | Identification of 47 volatile and semi-volatile potential migrants. | mdpi.com |
| Monomer Detection | Food Packaging Paper | GC-MS/MS | Detection limits of 0.16 to 0.46 mg kg⁻¹ for various acrylates. | nih.gov |
| Polymer Composition | Acrylic Resins | Pyrolysis-GC-FID/MS | Quantification of non-polar acrylic monomers including 2-EHA. | acs.org |
| Metabolite Identification | In vitro incubations (DEHP) | GC-MS | Separation and identification of 18 metabolic by-products. | semi.ac.cn |
Gel Permeation Chromatography (GPC), also known as Size-Exclusion Chromatography (SEC), is the premier technique for characterizing the molecular weight and molecular weight distribution of polymers. iupac.orgshimadzu.com GPC separates molecules based on their hydrodynamic volume, or size in solution. shimadzu.com The process involves dissolving the polymer in an appropriate solvent and pumping it through columns packed with porous gel beads. shimadzu.com Larger polymer coils cannot enter the pores and thus travel a shorter path, eluting from the column first. Smaller molecules penetrate the pores to varying degrees and elute later. ifremer.fr
The output from the GPC provides a distribution of molecular weights in the sample. From this data, several key parameters are calculated:
Number-average molecular weight (Mn): The total weight of the sample divided by the number of molecules.
Weight-average molecular weight (Mw): An average that gives more weight to heavier molecules.
Polydispersity Index (PDI) or Dispersity (Đ): The ratio of Mw/Mn, which indicates the breadth of the molecular weight distribution. A PDI of 1.0 signifies a monodisperse polymer where all chains have the same length.
GPC is routinely used to characterize poly(2-ethylhexyl acrylate) (PEHA) synthesized via various methods. acs.orghoriba.com The choice of solvent (eluent) is critical; for PEHA, tetrahydrofuran (B95107) (THF) is commonly used. acs.org Detectors such as refractive index (RI), viscometer, and light scattering detectors are employed to monitor the eluting polymer. pstc.org
Table 3: GPC Analysis Results for Poly(this compound) Synthesized by ATRP
| Sample Code | Initiator System | Conversion (%) | Mₙ (GPC) | PDI (Mw/Mₙ) |
|---|---|---|---|---|
| E-1 | CuCl/PMDETA | 58 | 10,500 | 1.15 |
| E-2 | CuCl/PMDETA | 65 | 11,200 | 1.12 |
| E-3 | CuBr/PMDETA | 42 | 8,500 | 1.10 |
Data adapted from a study on Atom Transfer Radical Polymerization (ATRP) of EHA. researchgate.net
High-Performance Liquid Chromatography (HPLC) is another powerful separation technique that is particularly useful for analyzing non-volatile or thermally unstable compounds that are not suitable for GC. chemicalbook.com In polymer analysis, HPLC is extensively used to separate and quantify low molecular weight additives such as antioxidants, UV stabilizers, plasticizers, and slip agents. nih.gov The separation in HPLC is based on the differential partitioning of analytes between a liquid mobile phase and a solid stationary phase.
The analysis of additives is crucial as they can significantly impact the performance and stability of the final polymer product. nih.gov HPLC can be coupled with various detectors, including UV-Vis, Evaporative Light Scattering Detectors (ELSD), and Mass Spectrometry (MS), to handle the diverse chemical nature of these additives. nih.gov ELSD is particularly useful for detecting additives that lack a UV chromophore. nih.gov HPLC-MS combines the separation power of liquid chromatography with the identification capabilities of mass spectrometry, enabling the analysis of complex additive mixtures. While less common for the monomer itself, HPLC methods can be developed for 2-EHA analysis using reverse-phase columns.
For highly complex polymers, such as copolymers of 2-EHA with other monomers, one-dimensional chromatography may not provide sufficient resolving power. Two-dimensional (2D) liquid chromatography (LCxLC) offers a significant enhancement in separation capability by combining two independent or "orthogonal" separation mechanisms in a single analysis.
In a typical LCxLC setup for copolymers, the first dimension might be a GPC separation, which fractionates the sample by molecular weight. researchgate.net These fractions are then automatically transferred to a second-dimension HPLC column, which separates them based on chemical composition. nist.gov The result is a 2D contour plot that maps the distribution of chemical composition as a function of molecular weight, providing a detailed fingerprint of the copolymer. researchgate.netnist.gov This advanced technique is essential for understanding the bivariate distributions in complex (meth)acrylate copolymers and for characterizing polymer blends or products with intricate formulations. nist.gov
Spectroscopic Characterization of 2-EHA and its Polymers
Spectroscopy involves the interaction of electromagnetic radiation with matter and provides detailed information about chemical structure, functional groups, and molecular bonding. It is an indispensable tool for both qualitative and quantitative analysis of 2-EHA and its polymers.
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is a rapid and non-destructive technique used to identify functional groups. For 2-EHA, characteristic absorption bands include those for the acrylic C=C double bond (around 1637 cm⁻¹) and the ester carbonyl C=O group (around 1735 cm⁻¹). researchgate.net Upon polymerization, the C=C bond is consumed, and its corresponding peak disappears from the spectrum of PEHA, providing a straightforward way to monitor the polymerization reaction.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is arguably the most powerful technique for elucidating detailed molecular structure. ¹H NMR and ¹³C NMR provide information on the chemical environment of hydrogen and carbon atoms, respectively. For PEHA, ¹H NMR can confirm the polymer structure by identifying the protons on the polymer backbone and the side chain. researchgate.net It can also be used for end-group analysis in controlled polymerization systems. researchgate.net 2D NMR techniques like HSQC and HMBC are used to resolve complex, overlapping spectra in copolymers, helping to determine monomer sequence distribution and tacticity. chemicalbook.com
UV-Vis Spectroscopy: Ultraviolet-Visible spectroscopy provides information about electronic transitions within a molecule. While the chromophores in 2-EHA are not as strong as in other systems, UV-Vis spectra can still be used for certain quantitative analyses and to characterize specific additives or functional groups that absorb in this region.
Raman Spectroscopy: Raman spectroscopy is a light-scattering technique that is complementary to FTIR. pstc.org It is particularly sensitive to non-polar bonds, making it an excellent choice for monitoring the polymerization of acrylate monomers by tracking the disappearance of the C=C stretching vibration (around 1640 cm⁻¹). pstc.org Because the Raman signal for water is very weak, it is an ideal technique for monitoring emulsion polymerizations in aqueous media.
Mass Spectrometry (MS): Beyond its use as a detector for chromatography, mass spectrometry is a powerful standalone technique for polymer analysis. Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS can be used to characterize the structure of polymers, providing information on repeating units, end groups, and molecular weight distribution for lower mass polymers. researchgate.net Electrospray Ionization (ESI-MS) can be used to analyze polymer products and identify different species formed during polymerization, such as those resulting from termination and side reactions.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR) for Structural Elucidation and Branching Quantification
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the detailed structural analysis of P2EHA. Both proton (¹H) and carbon-13 (¹³C) NMR are utilized to confirm the polymer's structure, identify end-groups, and quantify architectural features like branching. ias.ac.inrsc.org
In ¹H NMR spectra of P2EHA, characteristic signals corresponding to the different protons in the repeating unit can be assigned. For instance, the resonance for the -OCH₂- protons of the ethylhexyl group typically appears around 3.93 ppm, while the methine proton in the polymer backbone is observed near 2.30 ppm. ias.ac.in The complex methylene (B1212753) and methyl proton signals of the ethylhexyl side chain are found in the upfield region, typically between 0.83 and 1.27 ppm. ias.ac.in
¹³C NMR spectroscopy provides complementary information, offering better resolution for the carbon backbone and side-chain carbons, which is particularly useful for quantifying branching. rsc.orgiupac.org Chain branching in polyacrylates occurs through chain transfer to polymer, creating quaternary carbon atoms in the polymer backbone. researchgate.net Melt-state ¹³C NMR is an effective technique for quantifying the total amount of chain branching, as it can detect the low concentration of these quaternary carbons. researchgate.netwesternsydney.edu.au This method overcomes the long acquisition times often required for solution-state NMR for similar quantifications. westernsydney.edu.au The degree of branching is a critical parameter that influences the polymer's viscoelastic and adhesive properties.
Table 1: Typical ¹H NMR Chemical Shift Assignments for Poly(this compound) ias.ac.in
| Proton Type | Chemical Shift (δ, ppm) |
| -OCH₂ - (Ester) | 3.93 |
| -CH - (Backbone) | 2.30 |
| >CH₂ (Methylene in side chain) | 1.27 |
| -CH₃ (Methyl in side chain) | 0.83 - 0.90 |
Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis and Polymerization Monitoring
Fourier Transform Infrared (FTIR) spectroscopy is a widely used technique for identifying functional groups within a molecule and for monitoring the progress of polymerization reactions. scispace.com For 2-EHA and P2EHA, FTIR is used to confirm the chemical structure by identifying characteristic absorption bands.
The most prominent band in the FTIR spectrum of P2EHA is the strong carbonyl (C=O) stretching vibration of the ester group, which appears around 1730 cm⁻¹. Other significant bands include the C-O stretching vibrations between 1100 and 1300 cm⁻¹ and the C-H stretching and bending vibrations of the alkyl groups. researchgate.net
FTIR is particularly valuable for monitoring the polymerization of 2-EHA in real-time. scispace.com The conversion of the monomer to polymer can be followed by observing the decrease in the intensity of absorption bands associated with the vinyl group (C=C double bond) of the acrylate monomer, typically found around 1636 cm⁻¹ and 810 cm⁻¹. scispace.com By tracking the disappearance of these peaks over time, the kinetics of the polymerization reaction can be determined. scispace.comtandfonline.com This method is effective for studying the influence of various experimental parameters, such as initiator concentration or temperature, on the polymerization rate and final conversion. scispace.com
Table 2: Characteristic FTIR Absorption Bands for 2-EHA and P2EHA researchgate.net
| Functional Group | Wavenumber (cm⁻¹) | Description |
| C=O Stretch | ~1730 | Strong, characteristic of the ester carbonyl group. |
| C=C Stretch | ~1636 | Present in monomer, disappears during polymerization. |
| C-O Stretch | 1100 - 1300 | Characteristic of the ester linkage. |
| =C-H Bend | ~810 | Out-of-plane bend of vinyl group in monomer. |
| C-H Stretch | 2800 - 3000 | Aliphatic C-H stretching in the ethylhexyl group. |
Mass Spectrometry (MS) Techniques: MALDI-TOF-MS for Polymer End-Group Analysis
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF-MS) is a soft ionization technique that is exceptionally well-suited for the analysis of synthetic polymers, including P2EHA. wpmucdn.com It allows for the accurate determination of absolute molecular weights, molecular weight distributions, and, crucially, the identification of polymer end-groups. ias.ac.insigmaaldrich.comwaters.com
In a MALDI-TOF-MS analysis of P2EHA, the spectrum displays a series of peaks, where each peak corresponds to a specific oligomer chain length (n-mer). The mass difference between adjacent major peaks is equal to the mass of the 2-EHA repeating unit (184.27 g/mol ). ias.ac.innih.gov By analyzing the exact mass of the oligomer peaks, the mass of the end-groups (initiator fragments and terminating agents) can be determined. sigmaaldrich.com For instance, the presence of a halogen end-group from an Atom Transfer Radical Polymerization (ATRP) initiator can be confirmed, verifying the living nature of the polymerization. ias.ac.in This capability is invaluable for confirming the success of controlled polymerization techniques and for analyzing the structure of functionalized polymers. ias.ac.insigmaaldrich.com
X-ray Photoelectron Spectroscopy (XPS) for Surface Chemical Analysis of 2-EHA Coatings
X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a highly surface-sensitive technique used to determine the elemental composition and chemical state of elements within the top 5-10 nanometers of a surface. phi.comwikipedia.org This makes it an ideal tool for analyzing the surface of coatings and films made from P2EHA and its copolymers. rockymountainlabs.com
For a 2-EHA based coating, XPS can provide quantitative elemental analysis, confirming the presence of carbon and oxygen. More importantly, high-resolution scans of the C 1s and O 1s regions can distinguish between different chemical states. For example, the C 1s spectrum can be deconvoluted into components representing the hydrocarbon backbone (C-C, C-H), the carbon singly bonded to oxygen (C-O), and the carbonyl carbon of the ester group (O-C=O). This information is critical for:
Assessing Surface Integrity: Verifying that the coating composition at the surface meets design specifications. rockymountainlabs.com
Detecting Contamination: Identifying any surface impurities or contaminants that could affect performance. rockymountainlabs.com
Studying Degradation: Monitoring chemical changes at the surface, such as oxidation, that may occur due to environmental exposure. rockymountainlabs.com
Analyzing Adhesion: Investigating the chemical interactions at the interface between the coating and the substrate. rockymountainlabs.com
Thermal Analysis Techniques
Thermal analysis techniques are used to measure the physical and chemical properties of materials as a function of temperature. For P2EHA, Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are fundamental for characterizing its behavior at different temperatures, which is crucial for determining its processing conditions and service temperature limits.
Differential Scanning Calorimetry (DSC) for Glass Transition and Thermal Transitions
Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. hu-berlin.deazom.com It is used to detect thermal transitions such as the glass transition, melting, and crystallization. hu-berlin.de Since P2EHA is an amorphous polymer, its most important thermal transition is the glass transition temperature (T₉).
The glass transition is the reversible transition in amorphous materials from a hard, rigid state into a molten or rubbery state. tainstruments.com In a DSC thermogram, the T₉ appears as a step-like change in the heat flow baseline, corresponding to a change in the material's heat capacity. hu-berlin.demit.edu The homopolymer of 2-EHA has a very low glass transition temperature, typically reported to be around -65 °C. ias.ac.in This low T₉ is responsible for the polymer's soft and tacky nature at room temperature, making it a primary component in pressure-sensitive adhesives. pstc.org DSC is used to accurately measure this T₉ and to study how it is affected by factors such as molecular weight, copolymerization with other monomers, or the presence of additives. researchgate.net
Table 3: Typical Thermal Transition Data for Poly(this compound) from DSC
| Thermal Property | Typical Value | Significance |
| Glass Transition Temperature (T₉) | -65 °C | Indicates transition from a glassy to a rubbery state; crucial for adhesive properties. ias.ac.in |
Thermogravimetric Analysis (TGA) for Thermal Stability and Degradation Profiles
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. nih.gov It is used to determine the thermal stability and degradation profile of polymers like P2EHA. ias.ac.in
A TGA thermogram plots the percentage of weight loss against temperature. From this curve, the onset temperature of decomposition and the temperature of maximum degradation rate can be determined, providing a measure of the material's thermal stability. nih.gov The thermal degradation of P2EHA under an inert atmosphere typically occurs in a single step corresponding to the decomposition of the polymer backbone. nih.gov However, depending on the heating rate and polymer structure (e.g., end-groups), multiple degradation stages can sometimes be observed. ias.ac.innih.gov For example, P2EHA prepared by free radical polymerization may show a broader degradation profile compared to that prepared by controlled polymerization techniques. ias.ac.in The main degradation products of polyacrylates can include monomers, alcohols, and carbon dioxide. nih.govresearchgate.net TGA data is essential for defining the upper temperature limit for the processing and application of P2EHA-based materials.
Table 4: Representative TGA Data for Poly(this compound) nih.gov
| Parameter | Temperature Range (°C) | Observation |
| Onset of Degradation (5% weight loss) | ~320 - 360 | Temperature at which significant thermal degradation begins. |
| Temperature of Maximum Degradation Rate | ~380 - 420 | The peak of the derivative weight loss curve, indicating the fastest decomposition rate. |
| Degradation Mechanism | Single Step | Primarily involves decomposition of the carbon skeleton in an inert atmosphere. |
Microscopy and Morphological Characterization
The morphological characteristics of micro- and nano-polymeric systems derived from this compound are critical to their functionality in various applications. Advanced analytical techniques such as Scanning Electron Microscopy (SEM) and Dynamic Light Scattering (DLS) are indispensable for elucidating these features.
Scanning Electron Microscopy (SEM) for Microcapsule Morphology
Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the surface topography and morphology of microcapsules. It provides high-resolution images that reveal details about shape, size distribution, and surface texture. In the context of this compound (2-EHA) based systems, SEM is frequently employed to characterize microcapsules designed for applications such as self-healing materials and adhesives.
Research has demonstrated the synthesis of polyurethane/polyurea-formaldehyde (PU/UF) microcapsules with a 2-EHA core. SEM analysis of these microcapsules confirms their spherical shape and smooth surface morphology. researchgate.net The average diameter of these microcapsules typically ranges from 20 to 140 micrometers, with a shell thickness of approximately 1.5 micrometers. researchgate.net SEM imaging is crucial in these studies to ensure the absence of inter-capsule bonding and to verify the integrity of the microcapsule shell.
In the development of dual-microcapsule systems, where one capsule contains 2-EHA and another contains an initiator like benzoyl peroxide, SEM is used to study the morphology of both types of microcapsules. These studies often involve PU/UF shells and confirm the successful formation of spherical microcapsules. researchgate.net The morphological insights gained from SEM are vital for optimizing the synthesis process and ensuring the desired physical properties of the microcapsules for their intended application.
The following table summarizes representative findings from SEM analysis of 2-EHA containing microcapsules:
Table 1: Morphological Characteristics of 2-EHA Microcapsules Determined by SEM| Shell Material | Core Material | Average Diameter (µm) | Observed Morphology |
|---|---|---|---|
| Polyurethane/Polyurea-Formaldehyde (PU/UF) | This compound | 20-140 | Spherical, smooth surface |
| Polyurethane/Polyurea-Formaldehyde (PU/UF) | This compound & Benzoyl Peroxide | Not specified | Spherical structures |
Dynamic Light Scattering (DLS) for Nanoparticle Characterization
Dynamic Light Scattering (DLS), also known as Photon Correlation Spectroscopy (PCS), is a non-invasive technique used to determine the size distribution of small particles in suspension. For polymeric systems involving this compound, DLS is instrumental in characterizing nanoparticles, such as those in latex emulsions. The technique measures the time-dependent fluctuations in scattered light intensity that arise from the Brownian motion of the particles.
The fundamental principle of DLS is that smaller particles diffuse more rapidly than larger ones. The rate of these fluctuations is related to the translational diffusion coefficient of the particles, which in turn is used to calculate the hydrodynamic radius (R_h) via the Stokes-Einstein equation. The hydrodynamic radius is the radius of a hypothetical hard sphere that diffuses at the same rate as the particle being measured.
A key parameter obtained from DLS analysis is the Polydispersity Index (PDI), which is a measure of the width of the particle size distribution. A PDI value below 0.1 indicates a monodisperse sample with a very narrow size distribution, while values greater than 0.3 suggest a broad distribution of particle sizes.
In the context of 2-EHA, DLS is applied to characterize the nanoparticle size in copolymer latexes, for instance, in styrene (B11656)/2-ethylhexyl acrylate systems. The size and uniformity of these nanoparticles are critical for their performance in applications such as coatings and adhesives.
The following table presents typical data obtained from DLS analysis of nanoparticles containing this compound:
Table 2: Hydrodynamic Radius and Polydispersity Index of 2-EHA Based Nanoparticles from DLS| Copolymer System | Hydrodynamic Radius (R_h), nm | Polydispersity Index (PDI) |
|---|---|---|
| Styrene/2-Ethylhexyl Acrylate | 95 | 0.15 |
| Methyl Methacrylate (B99206)/2-Ethylhexyl Acrylate | 110 | 0.21 |
| Vinyl Acetate (B1210297)/2-Ethylhexyl Acrylate | 130 | 0.18 |
Environmental Release and Distribution Mechanisms of 2-EHA
The release of 2-EHA into the environment primarily stems from its production and industrial use. Once released, its physicochemical properties dictate its distribution across the atmosphere, water, and soil.
Releases from Production and Processing Facilities
The primary sources of this compound (2-EHA) release into the environment are associated with its manufacture and industrial processing. oecd.org During production, which involves the direct, acid-catalyzed esterification of acrylic acid with 2-ethylhexanol, releases can occur as fugitive or stack emissions and through wastewater streams. mst.dkmst.dk Similarly, processing facilities that use 2-EHA as a monomer for producing polymers, adhesives, paints, and coatings contribute to environmental releases via exhaust gases and wastewater. europa.euarkema.com
Industrial manufacturing and use are generally conducted in closed systems to minimize environmental exposure; however, potential releases can still happen. arkema.com The main compartments for release are water and, to a lesser degree, the atmosphere. arkema.com For instance, local air and soil concentrations have been estimated for various industrial scenarios, as detailed in the table below.
Table 1: Estimated Local Environmental Concentrations of 2-EHA from Production and Processing. europa.eu
Residual Monomer Content in Polymeric Products and Environmental Release
Beyond direct industrial emissions, 2-EHA is also released into the environment from finished polymeric products that contain unreacted, or residual, monomer. oecd.org While consumer products are not expected to contain significant levels of 2-EHA, trace quantities of the residual monomer may be present within the polymers used in these goods. ashland.com
Aqueous polymer dispersions, a primary product category, are reported to contain less than 200 mg of monomeric 2-EHA per kg (200 ppm), which is considered a realistic worst-case scenario. oecd.orgeuropa.eu Other products, such as latex coatings, generally have residual 2-EHA concentrations of 0.08% or less. europa.eu Over time, some of this residual monomer can be released from the polymer matrix into the environment. europa.eu However, quantification of these releases is difficult as the residual monomers may continue to polymerize during storage. oecd.orgeuropa.eu
Atmospheric Distribution and Half-Life
Based on its physical and chemical properties, the atmosphere is the primary environmental compartment for 2-EHA distribution. oecd.orgeuropa.eu With a relatively high vapor pressure, it is expected to exist almost entirely in the vapor phase if released to the atmosphere. mst.dk
Once in the air, 2-EHA is degraded through reactions with photochemically produced hydroxyl radicals and ozone. mst.dkmst.dk The estimated atmospheric half-life for 2-EHA is approximately 10.3 to 19 hours. mst.dkeuropa.eu This rapid degradation means that adverse effects on the atmosphere are not expected. europa.eu
Table 2: Atmospheric Half-Life of 2-EHA.
Soil Mobility and Water Solubility
This compound has a low water solubility, with reported values of 9.6 mg/L at 25°C. arkema.comashland.com If released into water, evaporation is a rapid and important fate process. oecd.orgeuropa.eu It is not expected to significantly adsorb to sediment or suspended particulate matter. mst.dk
In soil, 2-EHA is expected to have moderate mobility. mst.dkashland.com This assessment is based on its estimated soil adsorption coefficient (Koc), which indicates it does not bind strongly to soil or sediment. arkema.comnih.gov Its moderate mobility suggests a potential for it to leach into groundwater. mst.dkmst.dk Volatilization from moist soil surfaces is also anticipated to be a significant fate process. ashland.com
Table 3: Water Solubility and Soil Mobility Properties of 2-EHA. arkema.comashland.com
Biodegradation and Environmental Transformation of 2-EHA
2-EHA is not persistent in the environment due to its susceptibility to biodegradation across different environmental media.
Biodegradability in Air, Water, and Soil
This compound is classified as readily biodegradable. oecd.orgeuropa.euashland.com This means it is unlikely to persist in the environment. arkema.com In wastewater treatment plants, it is estimated that 93% of the substance is removed, with 56% attributed to biodegradation, 30% to evaporation, and 7% to adsorption onto sludge. europa.eu
Specific studies confirm its biodegradability. An OECD screening test reported a Dissolved Organic Carbon (DOC) degradation of over 90%, while another test showed over 60% degradation. nih.gov A 2-week MITI (Ministry of International Trade and Industry of Japan) test using activated sludge inoculum resulted in 51% removal of the Biochemical Oxygen Demand (BOD). nih.gov While specific biodegradation data in soil were not found, its known biodegradability in aquatic systems suggests it would also biodegrade in soil environments. mst.dknih.gov In the atmosphere, it undergoes rapid degradation through photochemical reactions. ashland.com
Advanced Applications and Emerging Research Areas of 2 Ethylhexyl Acrylate Polymers
Adhesives and Sealants with 2-EHA Copolymers
2-Ethylhexyl acrylate (B77674) (2-EHA) is a primary monomer in the formulation of a wide array of adhesives and sealants due to the unique properties it imparts to copolymers. atamanchemicals.compenpet.comwikipedia.org Its long, branched alkyl chain provides excellent flexibility, tackiness, and water resistance, making it a versatile building block for high-performance adhesive systems. gantrade.comdow.com
Pressure-sensitive adhesives (PSAs) are viscoelastic materials that adhere to surfaces with the application of light pressure. ijacskros.com 2-EHA is a foundational component in many acrylic PSAs, prized for its ability to create a low glass transition temperature (Tg) polymer, which is essential for PSA performance at room temperature. atamanchemicals.comgantrade.com The homopolymer of 2-EHA has a Tg of approximately -65°C to -70°C. gantrade.comarkema.com
The composition of 2-EHA based PSAs is typically a copolymer, where 2-EHA is polymerized with other acrylic and vinyl monomers to tailor specific adhesive properties. gantrade.com Common comonomers include:
n-Butyl acrylate (n-BA): Another soft monomer used to control the Tg and flexibility. mdpi.comnih.gov
Acrylic acid (AA): A functional monomer added in small amounts to enhance adhesion to polar surfaces and improve cohesive strength through hydrogen bonding or cross-linking sites. ijacskros.commdpi.com
Methyl methacrylate (B99206) (MMA): A hard monomer used to increase the cohesive strength and shear resistance of the adhesive. researchgate.net
Acrylonitrile: Can be included to improve cohesive strength and chemical resistance. ijacskros.com
Performance enhancement of 2-EHA based PSAs is achieved by carefully balancing the monomer composition. The ratio of "soft" monomers like 2-EHA and n-BA to "hard" monomers like MMA, and the inclusion of functional monomers like AA, dictates the final balance of tack, peel adhesion, and shear strength. gantrade.comusm.my For instance, increasing the 2-EHA content generally leads to higher tack and peel strength but may decrease shear strength. gantrade.comusm.my Conversely, incorporating hard monomers increases shear strength but can reduce tack. ijacskros.com
Research has shown a direct correlation between the monomer composition and the adhesive performance. A study on waterborne acrylic PSAs demonstrated that as the content of 2-EHA increased from 4% to 12%, both peel strength and shear strength showed an upward trend, while loop tack decreased. usm.my This relationship is attributed to factors like particle size and the entanglement of the C8 side chain of 2-EHA, which enhances cohesive strength. gantrade.comusm.my
| 2-EHA Content (% of Total Monomer) | Loop Tack (N) | Peel Strength (N/25mm) | Shear Strength (hours) |
|---|---|---|---|
| 4% | 5.5 | 4.2 | 18 |
| 8% | 5.0 | 4.8 | 24 |
| 12% | 4.5 | 5.3 | 30 |
Hot-melt adhesives (HMAs) are 100% solid, thermoplastic materials that are applied in a molten state and form a bond upon cooling. specialchem.com Copolymers of ethylene (B1197577) and 2-ethylhexyl acrylate are utilized in HMA formulations, particularly for applications requiring good cold tolerance and high heat resistance, such as packaging. google.com
A significant area of research involves the synthesis of acrylic block copolymers for HMA applications. researchgate.net For example, linear block copolymers of poly(methyl methacrylate)-b-poly(this compound) (PMMA-b-PEHA) have been developed using atom transfer radical polymerization. researchgate.net In this architecture, the PMMA block serves as the "hard" segment, providing high cohesive strength, while the PEHA block acts as the "soft," tacky segment responsible for adhesion. researchgate.net This separation of hard and soft phases at a microscopic level allows for the creation of HMAs with a superior balance of adhesive and cohesive properties compared to random copolymers. researchgate.net
The development of removable adhesives that perform well at low temperatures is a key research focus. Water-based polyacrylate adhesives, often used for labels, can suffer from a loss of performance when exposed to cold and wet conditions. mdpi.com To address this, 2-EHA is copolymerized with monomers that enhance frost resistance. researchgate.net
Thread locking adhesives are used to prevent the loosening of fasteners due to vibration or thermal expansion. A novel approach in this field is the use of microencapsulated adhesives. springerprofessional.deleist.de In this technology, reactive components are stored within tiny capsules.
Research has demonstrated the successful synthesis of polyurethane/polyurea-formaldehyde (PU/UF) microcapsules containing this compound monomer. springerprofessional.de These microcapsules, with average diameters ranging from 20-140 µm, are integrated into a coating applied to the threads of a fastener. springerprofessional.deelesa-ganter.in When the fastener is tightened, the pressure and friction rupture the microcapsules. leist.deelesa-ganter.in This releases the 2-EHA and other reactive components, which then mix and polymerize (harden), locking the threads in place. leist.de This system provides a stable, non-tacky coating that activates only upon assembly. elesa-ganter.ingoogle.com
Specialty Polymers and Advanced Materials
Superabsorbent Polymers and Hydrogels for Hygiene Products
This compound is a component in the synthesis of superabsorbent copolymers, which are used to create fast-swelling, highly-porous hydrogels for hygiene products such as diapers. gantrade.com These hydrogels are cross-linked polymers capable of absorbing and retaining extremely large amounts of a liquid relative to their own mass. While traditional superabsorbent polymers (SAPs) are often based on poly(acrylic acid), the incorporation of monomers like 2-EHA can modify the properties of the resulting hydrogel.
Recent research has also explored the recycling of superabsorbent polymers from diapers. One study demonstrated that crosslinked sodium polyacrylate hydrogels could be degraded by UV light into soluble sodium polyacrylate. nih.govresearchgate.net This recycled polymer could then be esterified with 2-ethylhexanol to produce poly(this compound), which has applications as a pressure-sensitive adhesive. nih.govresearchgate.net This highlights a potential circular economy approach for these materials, where a component of a hygiene product could be repurposed into a specialty adhesive.
Polyacrylate Antifoams in Lubricating Fluids
In the formulation of lubricating oils, foam can be a significant issue, leading to reduced lubrication, enhanced oxidation, and potential damage to machinery. researchgate.netmdpi.com Polyacrylate-based polymers are effective non-silicone antifoaming agents, and this compound is a key monomer in their synthesis. These polymers work by reducing the surface tension at the oil-air interface, which destabilizes foam bubbles.
One study focused on the synthesis of a high-efficiency 2-EHA/vinyl acetate (B1210297) (VAC) copolymer defoaming agent for lubricating oil. nih.govmdpi.com The researchers determined the optimal synthesis conditions for this copolymer in a toluene (B28343) solvent, as detailed in the table below. The resulting copolymer demonstrated excellent foam stability.
Table 3: Optimal Synthesis Conditions for 2-EHA/VAC Copolymer Antifoaming Agent
| Parameter | Optimal Value |
|---|---|
| Monomer Molar Ratio (n(2-EHA):n(VAC)) | 0.52:0.48 |
| Initiator (Benzoyl Peroxide) Concentration (ω(BPO)) | 0.2% |
| Polymerization Temperature | 80-85 °C |
| Reaction Time | 6 hours |
| Foam Stability | 0 mL |
Data from a study on the synthesis and performance of a 2-EHA/VAC copolymer antifoaming agent. nih.govmdpi.com
Copolymers of ethyl acrylate and this compound are also commercially available and used as antifoamants in lubricating oils. google.com These polyacrylates are often used in combination with other antifoaming agents, such as fluorosilicones, to provide effective foam control over a wide range of temperatures. google.com The use of 2-EHA in these copolymers contributes to their solubility in hydrocarbon oils and their effectiveness in reducing foam.
Reinforced PolyHIPE Materials with 2-EHA for Separations and Chemical Transformations
Polymerized High Internal Phase Emulsions (PolyHIPEs) are a class of highly porous materials with a unique interconnected cellular structure, making them suitable for a variety of applications, including separations, catalysis, and tissue engineering. tandfonline.comresearchgate.netnih.govnih.govresearchgate.netresearchgate.net The mechanical properties of traditional PolyHIPEs, often made from styrene (B11656) and divinylbenzene (B73037) (S/DVB), can be brittle. The incorporation of this compound as a comonomer is a key strategy to impart flexibility and elasticity to these materials.
Research has shown that adding 2-EHA to S/DVB PolyHIPEs can significantly lower the glass transition temperature (Tg) of the resulting polymer, transforming the rigid material into an elastomer. nih.gov For example, the Tg of S/DVB PolyHIPEs can be decreased from approximately 100 °C to as low as -50 °C with the inclusion of 2-EHA, without negatively impacting the pore size, shape, or interconnectivity. nih.gov This allows for the creation of resilient and mechanically robust porous materials.
In addition to enhancing mechanical properties, 2-EHA is used in the synthesis of functional PolyHIPEs for specific applications. For instance, PolyHIPEs prepared from copolymer networks of 2-EHA and glycidyl (B131873) methacrylate (GMA) can be functionalized post-polymerization. acs.org The epoxy groups of the GMA can be ring-opened to introduce various functionalities, such as amines, creating materials suitable for ion-exchange separations. acs.org In one such study, amine-functionalized PolyHIPEs demonstrated high protein binding capacities and were used to separate a mixture of proteins, all while maintaining their elasticity. nih.govacs.org The use of 2-EHA in these advanced materials is crucial for achieving the desired combination of porosity, functionality, and mechanical performance required for demanding separation and chemical transformation processes.
Bicontinuous Organohydrogels with Enhanced Mechanical Properties
Organohydrogels are a class of materials that possess both hydrophilic and hydrophobic components, creating unique properties suitable for a variety of applications. In the context of 2-EHA, its incorporation as a hydrophobic monomer into hydrogel networks leads to materials with significantly enhanced mechanical robustness.
Research into poly(acrylic acid-co-2-ethylhexyl acrylate) hydrogels has shown that the hydrophobic poly(this compound) segments aggregate in aqueous environments. This water-triggered aggregation reinforces the hydrogel's mechanical strength rsc.org. This mechanism not only strengthens the material but also facilitates water expulsion at the interface between the gel and a substrate, which promotes strong and durable underwater adhesion rsc.org.
Similarly, amphiphilic polymer conetworks (APCNs) composed of hydrophobic poly(this compound) (PEHA) crosslinked with a hydrophilic polymer like poly(2-methyl-2-oxazoline) (PMOx) demonstrate the principles of organohydrogels. These materials can be selectively swollen by either water (in the hydrophilic phase) or an organic solvent like toluene (in the hydrophobic PEHA phase), allowing for tunable properties based on the solvent environment d-nb.info. The resulting network structure combines two distinct polymer nanophases, offering a versatile platform for various applications d-nb.info.
In the development of advanced conductive hydrogels, 2-EHA has been used in combination with acrylic acid and dimethyl sulfoxide (B87167) (DMSO) to construct the initial network structure. This approach aims to create materials with remarkable stretchability and controlled swelling behavior in aquatic environments, highlighting the role of 2-EHA in providing foundational mechanical integrity mdpi.com. The hydrophobic nature of 2-EHA is also utilized in thermo-responsive acrylic hydrogels, where poly(acrylic acid-co-2-ethylhexyl acrylate) microgels can be incorporated to enhance the adhesive ability of the final hydrogel membrane ntu.edu.tw.
Table 1: Properties of 2-EHA Based Hydrogels
| Hydrogel Composition | Key Feature | Resulting Property | Application Area | Reference |
|---|---|---|---|---|
| Poly(acrylic acid-co-2-ethylhexyl acrylate) | Water-triggered hydrophobic aggregation | Enhanced mechanical strength, durable underwater adhesion | Adhesives | rsc.org |
| PEHA crosslinked with PMOx (APCN) | Orthogonal swelling in water and toluene | Tunable properties based on solvent | Sensors, Coatings | d-nb.info |
| Acrylic Acid, 2-EHA, and DMSO | Hydrophobic/hydrophilic network | High stretchability, low swelling ratio | Flexible Electronics | mdpi.com |
| PNIPAAm with poly(AA-co-EHA) microgels | Thermo-responsive adhesive component | Enhanced swelling and adhesion | Transdermal Drug Delivery | ntu.edu.tw |
Future Directions and Innovative Research Avenues
The versatility of 2-EHA continues to drive research into more sustainable manufacturing processes, novel copolymer designs for high-tech applications, and a deeper understanding of its biological interactions.
Development of Sustainable 2-EHA Production and Polymerization Processes
The industrial production of 2-EHA has traditionally relied on the esterification of acrylic acid with 2-ethylhexanol using homogeneous acid catalysts like sulfuric acid. This method, however, presents several drawbacks, including corrosion issues, complicated downstream separation processes, and the generation of corrosive, acidic waste.
To address these challenges, research is focused on developing more sustainable, 'green' processes. A significant advancement is the use of solid acid catalysts, such as ion-exchange resins like Amberlyst 70. Employing solid catalysts eliminates corrosion, increases selectivity, and simplifies product purification cd-bioparticles.netaimspress.com.
Process intensification technologies, particularly reactive distillation, represent another key area of innovation. In a reactive distillation process, the chemical reaction and the separation of products occur simultaneously within a single unit. This integration leads to a smaller plant footprint, higher energy efficiency, and reduced waste. Studies have shown that a reactive distillation process for 2-EHA production using a solid catalyst is not only technically feasible but also economically attractive, with robust control systems that can handle changes in production capacity or reactant purity aimspress.comnih.govacs.org. These modern approaches avoid the costly and environmentally unfriendly aspects of conventional batch reactor systems followed by continuous distillation aimspress.comacs.org.
Exploration of Novel 2-EHA Copolymers for Biomedical or Electronic Applications
The unique properties of 2-EHA, such as its low glass transition temperature which imparts flexibility, make it an ideal comonomer for advanced applications in the biomedical and electronics fields.
Biomedical Applications: In the biomedical field, 2-EHA is a key component in pressure-sensitive adhesives (PSAs) for medical applications, including transdermal drug delivery systems and wound care. Copolymers of 2-EHA and vinyl acetate are used as a matrix for the controlled, transdermal administration of drugs epo.orggoogleapis.com. Similarly, copolymers of methyl methacrylate and this compound are employed in pharmaceutical compositions for the topical delivery of medications google.com. The tunability of polyacrylics allows for the optimization of adhesion and cohesion, which is critical for medical adhesives that must stick to skin securely yet be removable without causing injury nih.gov. Research has also explored copolymers of 2-EHA and acrylic acid as a PSA matrix for transdermal drug delivery applications aimspress.com. Beyond adhesives, poly(this compound) is being investigated for use in tissue engineering scaffolds, where its mechanical properties are beneficial cd-bioparticles.netnih.govacs.org.
Electronic Applications: In electronics, the insulating and film-forming properties of 2-EHA polymers are being exploited. A recent study utilized poly(this compound) (PEHA) and its copolymer with acrylic acid, P(EHA-co-AA), as interface layers in Au/n-Si Schottky structures nih.gov. These polymer films were deposited using initiated chemical vapor deposition (iCVD), a method that allows for excellent control over film homogeneity. The study demonstrated that these polymer interlayers significantly influence the optoelectronic characteristics of the devices, such as the barrier height and photoresponse properties nih.gov. Furthermore, 2-EHA is a component in the development of conductive acrylic PSAs, where conductive fillers are dispersed within the insulating polymer matrix researchgate.net. There is also interest in using 2-EHA-based polymers in non-stick conductive coatings for biomedical electronic applications and as dielectric materials rospatent.gov.rusemanticscholar.orgresearchgate.net.
Table 2: Emerging Applications of 2-EHA Copolymers
| Field | Application | Specific Copolymer/System | Function of 2-EHA | Reference |
|---|---|---|---|---|
| Biomedical | Transdermal Drug Delivery | 2-EHA / Vinyl Acetate | Forms flexible, drug-containing adhesive matrix | epo.orggoogleapis.com |
| Biomedical | Tissue Engineering | Poly(this compound) blends | Provides mechanical support in 3D scaffolds | nih.govacs.org |
| Biomedical | Medical Adhesives | 2-EHA / Acrylic Acid | Imparts flexibility and tack to the adhesive | aimspress.comnih.gov |
| Electronics | Schottky Barrier Diodes | Poly(this compound) | Forms a thin, homogeneous interface layer | nih.gov |
| Electronics | Conductive Adhesives | Acrylic PSA with 2-EHA | Acts as an insulating matrix for conductive fillers | researchgate.net |
| Electronics | Dielectric Materials | Poly(this compound) | Serves as a flexible insulating material | semanticscholar.orgresearchgate.net |
In-depth Mechanistic Studies of 2-EHA Interactions with Biological Systems
Understanding the interaction of 2-EHA and its polymers at a molecular level is crucial for ensuring the safety and efficacy of its biomedical applications. As an α,β-unsaturated carbonyl compound, 2-EHA has the potential to react with biological nucleophiles through a Michael-type addition reaction cir-safety.org.
The primary mechanism for the detoxification of acrylates in biological systems is through conjugation with glutathione (B108866) (GSH), either via a direct Michael addition or catalyzed by the enzyme glutathione-S-transferase nih.gov. This reaction involves the nucleophilic addition of the thiol group of GSH to the double bond of the acrylate, neutralizing its reactivity cir-safety.orgsci-hub.se. In addition to GSH conjugation, acrylate esters are also likely to be metabolized through hydrolysis by carboxylesterases, which break the ester bond nih.gov. The lower molecular weight acrylate esters are typically metabolized and eliminated rapidly, which reduces the likelihood of cumulative toxicity nih.gov.
Studies on drug-excipient compatibility have also highlighted the potential for Michael addition reactions between acrylate-containing materials and drugs with reactive amine groups dcu.ie. While detailed in vivo studies on the specific adducts formed between 2-EHA and biological macromolecules like proteins or DNA are still an area for further research, the fundamental pathways of GSH conjugation and enzymatic hydrolysis are considered the key metabolic routes. Research into the cellular uptake mechanisms of polymer nanoparticles provides a framework for understanding how 2-EHA-containing polymers might be internalized by cells, which is particularly relevant for applications like drug delivery acs.org.
Regulatory Frameworks and Risk Management in 2 Ethylhexyl Acrylate Production and Use
International and Regional Regulatory Standards
A variety of global and national bodies have assessed and established guidelines for 2-EHA. These organizations collaborate to ensure that the risks associated with this industrial chemical are adequately controlled.
Key regulatory and authoritative bodies involved include:
REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) : In the European Union, 2-EHA is registered under REACH, which requires manufacturers and importers to gather information on the properties of their chemical substances and to register the information in a central database managed by the European Chemicals Agency (ECHA). arkema.com This ensures that industries manage any potential risks.
ECHA (European Chemicals Agency) : ECHA manages the technical and administrative aspects of REACH implementation. For 2-EHA, it provides information on hazards, classifications, and safe use guidelines based on data submitted by the industry.
OECD SIDS (Organisation for Economic Co-operation and Development Screening Information Dataset) : 2-EHA has been assessed under the OECD SIDS program, which provides a base level of information on the potential hazards of high production volume (HPV) chemicals. oecd.org The assessment concluded that 2-EHA demonstrates low toxicity with repeated exposure, is not mutagenic, and does not pose a reproductive or developmental toxicity risk.
EPA (Environmental Protection Agency) : In the United States, the EPA regulates 2-EHA under the Toxic Substances Control Act (TSCA). ashland.com The EPA has established regulations for the use of its polymers in products that may come into contact with food and has included it in its High Production Volume (HPV) program. ashland.comnih.gov
NIOSH (National Institute for Occupational Safety and Health) : NIOSH provides recommendations for preventing work-related injury and illness. The agency has conducted research on occupational exposure to 2-EHA, noting that an estimated 11,300 US employees were potentially exposed between 1981 and 1983. nih.gov
CEPA (Canadian Environmental Protection Act) : In Canada, 2-EHA is included on the Domestic Substances List (DSL) under CEPA, which is managed by Environment Canada. ashland.com This inclusion signifies that it is used commercially in the country and is subject to assessment and management if found to be a risk to human health or the environment.
Hazard Classification and Labeling of 2-EHA
Consistent and clear communication of the hazards associated with 2-EHA is mandated through the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). ecu.edunih.govunece.org This system uses standardized pictograms, signal words, and hazard and precautionary statements on labels and Safety Data Sheets (SDSs). osha.gov
The GHS classification for 2-Ethylhexyl acrylate (B77674) includes:
Skin Irritation : It is classified as causing skin irritation. arkema.combasf.comchemius.net
Skin Sensitization : It may cause an allergic skin reaction. arkema.combasf.comchemius.net
Respiratory Irritation : The substance may cause respiratory irritation. arkema.combasf.comchemius.net
Aquatic Hazard : It is considered harmful to aquatic life with long-lasting effects. arkema.combasf.comchemius.net
The following table details the specific GHS hazard codes and statements for 2-EHA.
| Hazard Class | Hazard Category | Code | Hazard Statement |
| Skin Corrosion/Irritation | Category 2 | H315 | Causes skin irritation. ashland.comchemius.net |
| Skin Sensitization | Category 1 | H317 | May cause an allergic skin reaction. ashland.comchemius.net |
| Specific Target Organ Toxicity - Single Exposure | Category 3 | H335 | May cause respiratory irritation. ashland.comchemius.net |
| Hazardous to the Aquatic Environment, Long-term | Category 3 | H412 | Harmful to aquatic life with long lasting effects. ashland.comchemius.net |
| Flammable Liquids | Category 4 | H227 | Combustible liquid. ashland.com |
Labels for containers of 2-EHA must display the appropriate pictograms (e.g., exclamation mark for irritation and sensitization), a signal word ("Warning"), and precautionary statements that advise on safe handling, storage, and disposal. ashland.comosha.gov
Exposure Assessment Methodologies in Occupational and Environmental Settings
Assessing potential exposure is a critical component of the risk management process for 2-EHA. Methodologies differ for occupational and environmental settings, focusing on inhalation and dermal routes in the workplace and releases into air and water for the environment.
Occupational Exposure Assessment: In industrial settings, 2-EHA is primarily manufactured and used in closed systems, which limits worker exposure. ashland.com However, exposure can occur during activities such as cleaning, maintenance, sampling, and transfers. arkema.com
Air Monitoring : A common method for assessing inhalation exposure involves drawing a known volume of air through a sorbent tube, followed by laboratory analysis. The OSHA and NIOSH methods often utilize activated charcoal or silica (B1680970) gel tubes to adsorb acrylate vapors. nih.gov The samples are then desorbed with a solvent like carbon disulfide and analyzed by gas chromatography with flame ionization detection (GC-FID). nih.gov
Dermal Exposure Assessment : Dermal exposure is a potential risk during spills or leaks. nih.gov Assessment can be complex and may involve using patches or wipe sampling on the skin or personal protective equipment to estimate contact levels.
Biomonitoring : While not routinely performed, biomonitoring could theoretically involve analyzing metabolites of 2-EHA in biological samples (e.g., urine) to determine the absorbed dose.
Environmental Exposure Assessment: Environmental releases of 2-EHA can occur from manufacturing and processing facilities through wastewater and exhaust gases. arkema.comoecd.org
Release Estimation : Exposure assessment begins with estimating release quantities based on production volumes, process types (e.g., closed vs. open systems), and the effectiveness of emission control technologies.
Environmental Fate Modeling : Models are used to predict the distribution and concentration of 2-EHA in different environmental compartments. Due to its properties, it is expected to partition mainly to water and, to a lesser extent, the atmosphere. arkema.com It biodegrades rapidly in wastewater treatment plants and is not expected to persist in the environment. arkema.com Photochemical degradation is the primary removal process in the air. arkema.com
Monitoring Data : Environmental monitoring, such as analyzing water samples from industrial effluents, provides real-world data to validate model predictions and assess the effectiveness of control measures. For example, 2-EHA has been detected in the effluent of wastewater treatment facilities receiving input from petrochemical plants. nih.gov
Risk Management Strategies and Control Measures
To minimize the risks identified through hazard assessment and exposure scenarios, a hierarchy of control measures is implemented in facilities that produce or use 2-EHA.
Engineering Controls : These are the first line of defense and are designed to isolate workers from the hazard.
Closed Systems : Manufacturing and polymerization processes are typically conducted in closed-loop systems to minimize fugitive emissions. arkema.comashland.com
Ventilation : Local exhaust ventilation is crucial at points of potential emission, such as sampling ports and loading/unloading stations, to capture vapors at the source. arkema.com General ventilation helps to reduce the concentration of any vapors in the work area. arkema.com
Administrative Controls : These are work practices and procedures that reduce the duration, frequency, and severity of exposure.
Training : Workers must be trained on the hazards of 2-EHA, safe handling procedures, and emergency response. basf.com
Hygiene Practices : Good occupational hygiene is essential. This includes washing hands thoroughly after handling and prohibiting eating or drinking in work areas. basf.com
Equipment Maintenance : Regular inspection and maintenance of process equipment, storage tanks, and piping are necessary to prevent leaks and spills. basf.com
Personal Protective Equipment (PPE) : PPE is used when engineering and administrative controls cannot reduce exposure to acceptable levels.
Respiratory Protection : If ventilation is insufficient, respirators are required. arkema.com
Skin Protection : Chemical-resistant gloves (e.g., neoprene) and protective suits are necessary to prevent skin contact. arkema.combasf.com
Eye Protection : Tightly fitting safety goggles are required to protect against splashes. arkema.com
Safety Stations : Eyewash stations and safety showers must be readily available near workstations. arkema.com
The following table summarizes key risk management measures.
| Control Category | Specific Measures | Purpose |
| Engineering Controls | Closed processing systems, Local exhaust ventilation | Minimize vapor release and worker inhalation exposure. arkema.comashland.com |
| Administrative Controls | Worker training, Good hygiene practices, Regular maintenance | Reduce exposure through safe work procedures and practices. basf.combasf.com |
| Personal Protective Equipment | Neoprene gloves, Safety goggles, Respirators | Protect workers from direct dermal, eye, and respiratory contact. arkema.combasf.com |
| Environmental Controls | Wastewater treatment systems, Incineration of waste | Prevent release into the environment and ensure proper disposal. arkema.com |
Compliance and Stewardship in the 2-EHA Value Chain
Beyond regulatory compliance, the chemical industry often engages in product stewardship programs to responsibly manage chemicals throughout their entire lifecycle. sabic.com This proactive approach involves all stakeholders in the value chain, from raw material suppliers to manufacturers, distributors, industrial users, and waste disposers.
Product Stewardship Programs : These programs, often part of initiatives like Responsible Care®, aim to continuously improve environmental, health, safety, and security performance. sabic.com For 2-EHA, this means:
Lifecycle Assessment : Evaluating the potential impacts of 2-EHA from its creation to its final disposal.
Supply Chain Communication : Ensuring that safety information, including SDSs and safe handling advice, is effectively communicated to all downstream users. clariant.com
Customer Support : Providing guidance to customers on the safe use and handling of products containing 2-EHA.
Compliance Management : Companies maintain robust systems to ensure they meet all legal and regulatory requirements in the countries where they operate. lanxess.com This includes:
Regulatory Monitoring : Staying current with changes in chemical regulations, such as updates to REACH or GHS classifications. clariant.com
Data Management : Maintaining comprehensive records on production, use, safety data, and compliance documentation.
Auditing : Conducting internal and external audits to verify that operational practices align with both regulatory mandates and voluntary stewardship commitments.
By integrating these stewardship and compliance practices, the industry works to ensure that 2-EHA is managed in a way that is safe for employees, the public, and the environment, fostering a culture of safety and responsibility throughout the value chain. lanxess.com
Q & A
Basic Research Questions
Q. What analytical methods are recommended for quantifying 2-Ethylhexyl acrylate (2-EHA) in polymer emulsions and environmental samples?
- Methodological Answer:
- Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS): Ideal for detecting volatile 2-EHA in polymer emulsions using selected ion monitoring (SIM) to improve specificity .
- QuEChERS Extraction with GC-MS/MS: Validated for trace analysis in complex matrices like food contact materials, involving dispersive solid-phase extraction to reduce matrix interference .
- Capillary Micro-Extracton (CMV): Coupled with GC-MS for exhaled breath samples, offering high sensitivity for low-concentration detection .
Q. How does 2-EHA influence the physicochemical properties of acrylic copolymers in coatings and adhesives?
- Methodological Answer:
- Material Design: 2-EHA enhances flexibility, weather resistance, and adhesion in copolymers due to its long hydrophobic chain. For example, random copolymers (e.g., P(EA-HEA)) with 2-EHA show improved toughness and chemical resistance in biomedical scaffolds .
- Experimental Validation: Compare glass transition temperature (Tg) and tensile strength of copolymers with varying 2-EHA content using differential scanning calorimetry (DSC) and mechanical testing .
Q. What safety protocols are critical for handling 2-EHA in laboratory settings?
- Methodological Answer:
- Engineering Controls: Use local exhaust ventilation and sealed systems to minimize inhalation exposure. Safety showers and eye wash stations must be accessible .
- Personal Protective Equipment (PPE): Chemical-resistant gloves (e.g., nitrile), protective eyewear, and lab coats are mandatory. Respiratory protection is advised if ventilation is insufficient .
Advanced Research Questions
Q. How can reactive extraction with deep eutectic solvents (DES) optimize 2-EHA synthesis?
- Methodological Answer:
- DES Dual Functionality: A DES composed of imidazole and p-toluenesulfonic acid ([Im:2PTSA]) acts as both catalyst and extractant, enhancing esterification kinetics. This reduces side reactions and improves yield by continuously removing water .
- Kinetic Modeling: Use pseudo-homogeneous or Langmuir-Hinshelwood models to validate reaction rates and optimize DES concentration and temperature (e.g., 70–90°C) .
Q. How do researchers resolve contradictions in 2-EHA toxicity data between in vitro and in vivo studies?
- Methodological Answer:
- Meta-Analysis Framework: Systematically compare datasets from animal models (e.g., guinea pig sensitization studies ) and in vitro assays (e.g., cytotoxicity in human keratinocytes).
- Dose-Response Reconciliation: Adjust for metabolic differences using liver S9 fractions or microsomal preparations to simulate in vivo detoxification pathways .
Q. What lifecycle assessment (LCA) approaches are used to evaluate 2-EHA’s environmental impact?
- Methodological Answer:
- Eco-Profile Development: Follow the European Basic Acrylic Monomer Group’s framework to quantify energy use, greenhouse gas emissions, and waste generation across production stages. Include downstream impacts (e.g., biodegradability in soil, Koc = 430 ) .
- Scenario Analysis: Compare 2-EHA with alternatives (e.g., n-butyl acrylate) using software like SimaPro, focusing on aquatic toxicity and persistence .
Q. What advanced characterization techniques elucidate 2-EHA’s role in polymer network formation?
- Methodological Answer:
- Small-Angle X-ray Scattering (SAXS): Probe nanoscale morphology of 2-EHA-containing copolymers (e.g., PVA-filled P(EA-HEA)) to correlate structure with mechanical properties .
- Solid-State NMR: Analyze crosslinking density and molecular mobility in pressure-sensitive adhesives to optimize 2-EHA monomer ratios .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
